Legumin - 8065-16-5

Legumin

Catalog Number: EVT-272953
CAS Number: 8065-16-5
Molecular Formula: C21H21Cl3Na2O6
Molecular Weight: 521.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Legumin is a herbicide, which is a mixture of Embutone and Tropotox.
Source

Legumin is primarily sourced from leguminous plants, which are well-known for their high protein content. Major sources include:

These legumes are not only vital sources of protein for human consumption but also play a significant role in agricultural sustainability through nitrogen fixation in the soil.

Classification

Legumin is classified under the storage proteins known as globulins. It is further divided into two main types based on its subunit composition:

  • Type A Legumins: Methionine-containing subunits.
  • Type B Legumins: Methionine-lacking subunits.

The molecular weight of legumin typically ranges from 300,000 to 400,000 Daltons, with its structure consisting of six acidic and six basic polypeptides linked by disulfide bonds. This structural complexity allows legumin to perform various functions within the plant cell.

Synthesis Analysis

Methods

The synthesis of legumin occurs within the endoplasmic reticulum of plant cells. The process can be summarized in several key steps:

  1. Gene Expression: Legumin synthesis begins with the transcription of legumin genes into messenger RNA (mRNA).
  2. Translation: The mRNA is translated into preprolegumin, a precursor molecule that contains a signal peptide for targeting to the endoplasmic reticulum.
  3. Post-translational Modifications:
    • The signal peptide is cleaved off, resulting in prolegumin.
    • Disulfide bonds are formed between polypeptide chains during folding.
  4. Assembly: Prolegumin is processed into its functional form through further cleavage into acidic and basic chains that assemble into hexameric structures.

Technical Details

The synthesis process involves complex regulatory mechanisms influenced by environmental factors such as nutrient availability and stress conditions. Research has shown that specific molecular markers can be used to select for desirable traits in legumin production.

Molecular Structure Analysis

Structure

The molecular structure of legumin is characterized by its unique quaternary arrangement:

  • Hexameric Assembly: Comprised of trimers formed from pairs of acidic and basic polypeptides.
  • Disulfide Bonds: These bonds stabilize the structure, allowing it to maintain functionality under various conditions.

Data

Legumin's molecular weight varies between approximately 300 kDa to 400 kDa depending on the source and specific isoforms present. The primary sequence consists of numerous amino acids with high proportions of aspartic acid and glutamic acid.

Chemical Reactions Analysis

Reactions

Legumin participates in several biochemical reactions within plant metabolism:

  1. Protein Hydrolysis: Upon germination or enzymatic action, legumin can be hydrolyzed into smaller peptides and amino acids that are utilized by the plant for growth.
  2. Interactions with Other Proteins: Legumin may interact with other storage proteins like vicilin to form complex structures that enhance nutritional value.

Technical Details

The hydrolysis process can be catalyzed by proteolytic enzymes such as trypsin and chymotrypsin, which break down the protein into bioactive peptides with potential health benefits.

Mechanism of Action

Process

Legumin functions primarily as a storage protein, providing amino acids during seed germination. Its mechanism includes:

  1. Nutrient Reservoir: During seed development, legumin accumulates in cotyledons where it serves as a nutrient reservoir.
  2. Amino Acid Release: Upon germination, enzymes degrade legumin, releasing amino acids necessary for developing seedlings.

Data

Studies indicate that seeds with higher legumin content exhibit improved nutritional profiles due to enhanced sulfur-containing amino acids compared to those with lower ratios.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Legumin is soluble in water and alkaline solutions but precipitates at acidic pH levels.
  • Molecular Weight: Ranges from 300 kDa to 400 kDa depending on isoform variations.

Chemical Properties

Applications

Scientific Uses

Legumin has several applications in nutrition and health sciences:

  • Nutraceuticals: Due to its bioactive peptides, legumin has potential applications in functional foods aimed at improving health outcomes such as anti-inflammatory effects and weight management.
  • Food Industry: Used as a plant-based protein source in vegetarian and vegan products due to its favorable amino acid profile.
  • Agricultural Research: Studies on legumin contribute to understanding plant breeding and genetic engineering aimed at enhancing protein quality in legumes.
Biosynthetic Pathways & Molecular Biology of Legumin

Genetic Regulation of Legumin Expression in Leguminosae Species

Legumin genes exhibit complex locus-specific divergence that predates speciation events in Leguminosae. In Pisum sativum, legumin genes reside on multiple chromosomes, with chromosome 1-derived sequences (e.g., LegA) showing ~80% intra-chromosomal identity but only ~50% homology to chromosome 7-derived sequences. This divergence reflects ancient gene duplication events. Chromosome 1-encoded legumins share higher similarity with Vicia faba legumin B and Glycine max group II glycinins, while chromosome 7-encoded variants align with Vicia faba legumin A and group I glycinins [1] [6]. The EuLEGA gene from Eucommia ulmoides encodes a 428-amino acid protein (48.04 kDa) with an RmlC-like cupin domain, confirming structural conservation across taxa. Its promoter contains cis-elements responsive to GA₃, ABA, and MeJA, directly linking phytohormone signaling to legumin gene expression [4].

Table 1: Genetic Classification of Legumin Genes

SpeciesGene/LocusChromosomal LocationSequence Homology
Pisum sativumLegA1, LegA2Chromosome 180% identity within locus; 50% homology to Chr7
Pisum sativumUnnamedChromosome 7Higher affinity to Vicia faba legumin A
Glycine maxGroup IMultipleHomologous to Chr7 Pisum legumins
Eucommia ulmoidesEuLEGAN/ARmlC-like cupin domain; 9.52 pI

Post-Translational Modifications: Proteolytic Cleavage and Disulfide Bond Formation

Legumin biosynthesis requires precise post-translational modifications (PTMs). Precursor polypeptides (∼60 kDa) undergo proteolytic cleavage at a conserved Asn-Gly bond within the endoplasmic reticulum, generating acidic (α, ∼40 kDa) and basic (β, ∼20 kDa) subunits linked by a disulfide bond. In vitro processing assays using developing pea seed extracts confirmed cleavage specificity, with precursors from Pisum legumin genes (e.g., pCD43) yielding α and β subunits matching in vivo patterns [5]. The α-polypeptide contains a highly variable region near the αβ processing site, featuring tandem repeats that influence structural stability. Disulfide bond formation between Cys residues in the α and β chains is essential for hexameric assembly. Mutational studies show that disrupting these bonds prevents proper oligomerization, compromising protein body formation [1] [3].

Table 2: Key Enzymes in Legumin PTMs

Modification TypeEnzyme/AgentFunctionExperimental Evidence
Proteolytic cleavageVacuolar processing enzyme (VPE)Cleaves Asn-Gly bond in precursorsIn vitro processing with pea seed extracts [5]
Disulfide bond formationProtein disulfide isomerase (PDI)Catalyzes interchain S-S bondingCys mutants disrupt hexamer assembly [3]
GlycosylationOligosaccharyltransferaseN-linked glycosylation at Asn-X-Ser/Thr sitesGlycosylation mutants alter solubility [8]

Transcriptional Dynamics During Seed Development and Maturation

Legumin gene expression is temporally and environmentally regulated. In transgenic tobacco expressing Pisum LegA genes, legumin mRNA initiates accumulation at 16 days after flowering (DAF), lagging behind endogenous tobacco storage proteins (detected at 13 DAF). Expression peaks during mid-maturation (20–25 DAF), coinciding with seed desiccation [6]. Nutrient availability critically modulates transcription: Sulfur deficiency reduces legumin mRNA abundance by >50% in both pea and transgenic tobacco. This response is mediated by cis-elements within the 5′-flanking region of legumin genes. Deletion analyses revealed that sequences between −668 and −237 bp upstream of the transcription start site are essential for high-level expression, containing sulfur-responsive elements (SREs) and RY motifs (CATGCATG) bound by transcription factors like ABI3 [6] [8]. Environmental stressors like drought and salinity further suppress transcription via ABA-dependent pathways [4].

Role of Vacuolar Targeting Mechanisms in Legumin Deposition

Vacuolar sorting of legumin involves multiple targeting signals. In Vicia faba, the α-chain (281 residues) and a C-terminal 76-residue peptide independently direct vacuolar transport when fused to reporter proteins (invertase or CAT). In yeast systems, full-length α-chain achieves >90% vacuolar localization, while truncated versions show reduced efficiency. Notably, plant-specific mechanisms require longer peptide sequences for optimal targeting: In tobacco seeds, only the complete α-chain efficiently sorts chloramphenicol acetyltransferase (CAT) fusions to vacuoles. This disparity suggests that higher-order structural motifs—not linear sequences—mediate recognition by vacuolar sorting receptors (e.g., BP-80). Transgenic wheat expressing pea LegA accumulates legumin in crystalloid inclusions within protein storage vacuoles (PSVs), confirming functional conservation of targeting mechanisms in cereals [2] [3].

Table 3: Vacuolar Targeting Signals in Legumin

Signal DomainAmino Acid PositionTargeting EfficiencyExperimental System
N-terminal α-chain1–281>90% vacuolar deliveryYeast invertase fusion [2]
C-terminal peptideC-terminal 76 residuesHigh efficiencyYeast invertase fusion [2]
Full α-chain1–281Efficient in plantsTobacco CAT fusion [2]
Truncated α-chain1–150<30% efficiencyTobacco CAT fusion [2]

Molecular Structure Implications

The tertiary structure of EuLEGA resembles almond Pru1 legumin, forming hexamers via dimeric trimers. This assembly depends on hydrophobic interactions and hydrogen bonding at the trimer-trimer interface [4]. Structural variability in the α-polypeptide linker region influences packaging: Longer tandem repeats in chromosome 1-derived Pisum legumins reduce crystalline order compared to chromosome 7 variants. When overexpressed in wheat endosperm, homogeneous pea LegA spontaneously forms angular crystals extending from PSV inclusion bodies, demonstrating that sequence homogeneity drives ordered deposition [3].

Hormonal and Environmental Integration

The EuLEGA promoter integrates hormonal cues: GA₃ upregulates expression, whereas ABA and MeJA suppress it. This aligns with legumin's role in nutrient storage, as GA promotes mobilization during germination. Sulfur deficiency reduces legumin transcript stability via 3′UTR-mediated decay, while nitrogen excess promotes legumin synthesis as a nitrogen sink [4] [6] [8].

Properties

CAS Number

8065-16-5

Product Name

Legumin

IUPAC Name

disodium;4-(4-chloro-2-methylphenoxy)butanoate;4-(2,4-dichlorophenoxy)butanoate

Molecular Formula

C21H21Cl3Na2O6

Molecular Weight

521.7 g/mol

InChI

InChI=1S/C11H13ClO3.C10H10Cl2O3.2Na/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14;11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;;/h4-5,7H,2-3,6H2,1H3,(H,13,14);3-4,6H,1-2,5H2,(H,13,14);;/q;;2*+1/p-2

InChI Key

NEKNNCABDXGBEN-UHFFFAOYSA-L

SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)[O-].C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

Legumin;

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)[O-].C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-].[Na+].[Na+]

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